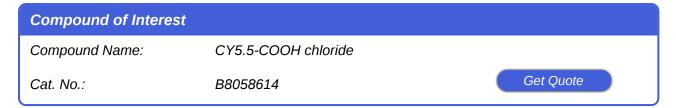


# CY5.5-COOH Chloride: A Comprehensive Technical Guide for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **CY5.5-COOH chloride**, a near-infrared (NIR) fluorescent dye. This document outlines its chemical properties, purity specifications, and key quantitative data for its application in advanced research, particularly in bioconjugation and in vivo imaging. Detailed experimental protocols and a relevant signaling pathway visualization are included to support its use in drug development and molecular biology.

## **Core Properties and Specifications**

**CY5.5-COOH chloride** is a cyanine dye characterized by its carboxylic acid functional group, which can be activated for conjugation to biomolecules. The chloride salt form is often supplied.

#### Chemical Identity:

Attribute	Value	
Chemical Name	Cyanine 5.5 carboxylic acid chloride	
Synonyms	CY5.5-COOH, Cy5.5 carboxylic acid	
Molecular Formula	C40H43CIN2O2[1]	
Molecular Weight	619.23 g/mol [1]	



#### Purity:

Commercial preparations of **CY5.5-COOH chloride** typically offer a purity of greater than 95%, which is crucial for reliable and reproducible results in sensitive applications. For applications requiring the highest level of precision, further purification may be considered.

## **Quantitative Data for CY5.5-COOH**

The following table summarizes the key spectral and photophysical properties of CY5.5-COOH. These parameters are critical for designing and executing fluorescence-based experiments.

Parameter	Value	Reference
Excitation Maximum (λex)	~673-675 nm	[1][2]
Emission Maximum (λem)	~694-707 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon$ )	~198,000 - 209,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][2][3]
Quantum Yield (Φ)	~0.20	[1][2][4]
Fluorescence Lifetime (τ)	~1.0 ns	[5]

# **Experimental Protocols**

CY5.5-COOH is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on proteins, antibodies, and other biomolecules.

## **Protocol 1: Antibody Labeling with CY5.5 NHS Ester**

This protocol outlines the general steps for conjugating CY5.5 NHS ester to an antibody.

#### Materials:

- Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
- CY5.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)



- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- Antibody Preparation: Dialyze the antibody against the reaction buffer to remove any aminecontaining buffers or stabilizers.
- CY5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the CY5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.
- Conjugation Reaction:
  - Add the CY5.5 NHS ester stock solution to the antibody solution. A typical molar ratio of dye to antibody is between 10:1 and 20:1.
  - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (around 675 nm).

## **Protocol 2: In Vivo Biodistribution Study**

This protocol describes a typical workflow for assessing the biodistribution of a CY5.5-labeled targeting molecule in a murine model.

#### Materials:

- CY5.5-labeled targeting molecule (e.g., antibody, peptide)
- Animal model (e.g., tumor-bearing mice)



- In vivo imaging system (e.g., IVIS)
- Anesthesia

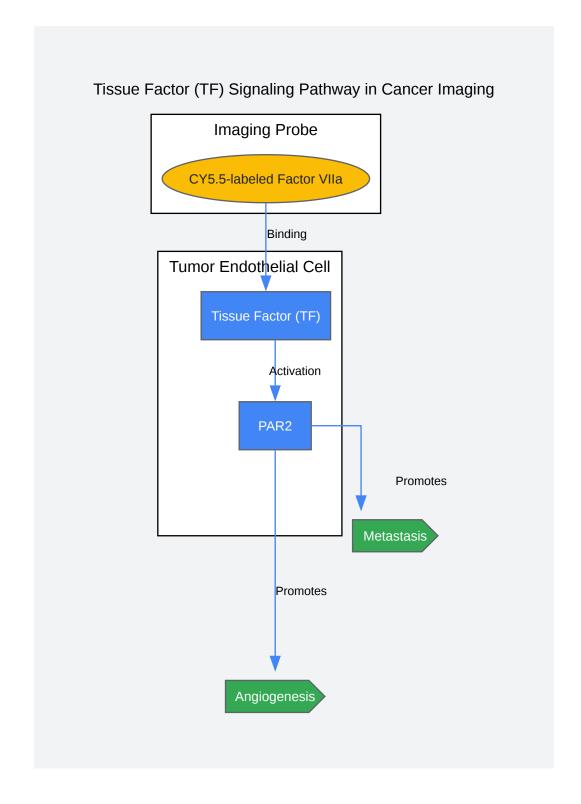
#### Procedure:

- Animal Preparation: Anesthetize the animal and acquire a baseline fluorescence image to determine autofluorescence levels.
- Probe Administration: Inject the CY5.5-labeled probe intravenously via the tail vein.
- In Vivo Imaging: Acquire whole-body fluorescence images at various time points postinjection (e.g., 1, 4, 24, 48 hours).
- Ex Vivo Analysis:
  - At the final time point, euthanize the animal.
  - Dissect major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.
  - Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the signal in each tissue.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway where CY5.5-labeled probes can be utilized, and a typical experimental workflow for bioconjugation.

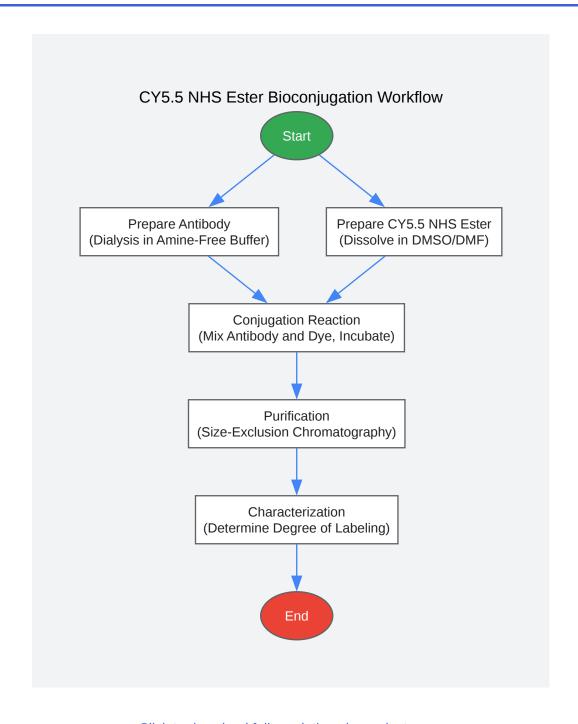




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Caption: Visualization of Tissue Factor signaling pathway targeted by a CY5.5-labeled probe for in vivo cancer imaging.[6]





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Caption: A typical experimental workflow for the bioconjugation of CY5.5 NHS ester to an antibody.

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